3,6-Dibromo-1,8-naphthyridine
Overview
Description
3,6-Dibromo-1,8-naphthyridine is a heterocyclic compound that belongs to the naphthyridine family Naphthyridines are characterized by their fused pyridine rings, which contribute to their unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Dibromo-1,8-naphthyridine typically involves the bromination of 1,8-naphthyridine One common method is the reaction of 1,8-naphthyridine with bromine in the presence of a suitable solvent, such as acetic acid or chloroform, under controlled temperature conditions
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, concentration, and flow rates, ensuring high yields and purity of the final product. Additionally, the use of environmentally friendly solvents and catalysts can enhance the sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions: 3,6-Dibromo-1,8-naphthyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like amines or thiols, often in the presence of a base such as potassium carbonate, are used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Coupling Reactions: Palladium catalysts and appropriate ligands are typically required for cross-coupling reactions.
Major Products Formed: The major products formed from these reactions include substituted naphthyridines, oxidized or reduced derivatives, and coupled products with various functional groups.
Scientific Research Applications
3,6-Dibromo-1,8-naphthyridine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and ligands for coordination chemistry.
Biology: The compound is used in the development of bioactive molecules with potential therapeutic applications, such as antimicrobial and anticancer agents.
Medicine: Derivatives of this compound are investigated for their pharmacological properties and potential use in drug development.
Industry: It is utilized in the production of materials with specific electronic and optical properties, such as organic light-emitting diodes (OLEDs) and dye-sensitized solar cells.
Mechanism of Action
The mechanism of action of 3,6-Dibromo-1,8-naphthyridine and its derivatives depends on their specific applications. In medicinal chemistry, these compounds may interact with biological targets, such as enzymes or receptors, through various mechanisms, including:
Inhibition of Enzymes: The compound can bind to the active site of enzymes, blocking their activity and affecting metabolic pathways.
Receptor Modulation: It may interact with cellular receptors, altering signal transduction pathways and influencing cellular responses.
DNA Intercalation: Some derivatives can intercalate into DNA, disrupting replication and transcription processes, which is useful in anticancer therapies.
Comparison with Similar Compounds
3,6-Dibromo-1,8-naphthyridine can be compared with other naphthyridine derivatives, such as:
1,8-Naphthyridine: The parent compound without bromine substitution, which has different reactivity and applications.
2,7-Dibromo-1,8-naphthyridine: Another brominated derivative with bromine atoms at different positions, leading to distinct chemical properties and uses.
1,5-Naphthyridine: A structural isomer with nitrogen atoms at different positions, resulting in varied biological activities and synthetic applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique reactivity and potential for diverse applications in various fields.
Properties
IUPAC Name |
3,6-dibromo-1,8-naphthyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Br2N2/c9-6-1-5-2-7(10)4-12-8(5)11-3-6/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSXZKKXCUFRJFQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=C(C=NC2=NC=C1Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Br2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17965-79-6 | |
Record name | 3,6-Dibromo-1,8-naphthyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17965-79-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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